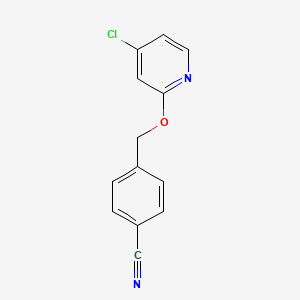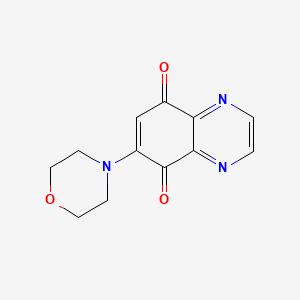
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach includes the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound is structurally similar and has been studied for its anticonvulsant properties.
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate:
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential use in various fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18) |
Clé InChI |
NTNRYARBBSOPSP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


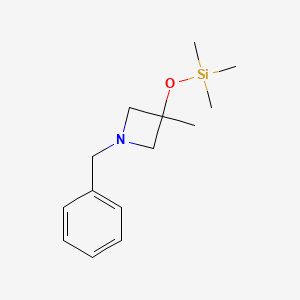
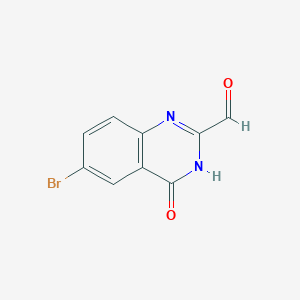
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
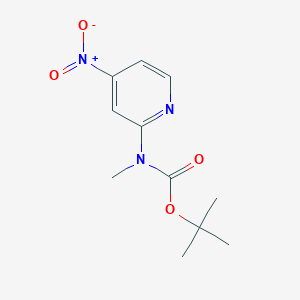
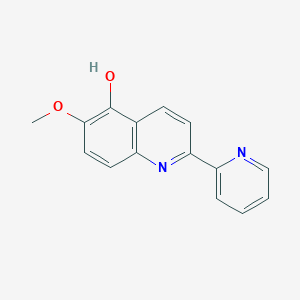
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
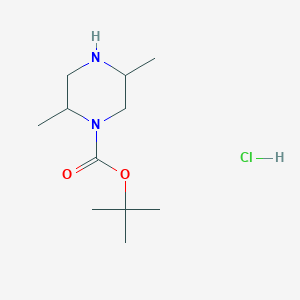
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)


